3-(Dimethylamino)-2-phenylprop-2-enal

Catalog No.
S8999771
CAS No.
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
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3-(Dimethylamino)-2-phenylprop-2-enal

Product Name

3-(Dimethylamino)-2-phenylprop-2-enal

IUPAC Name

3-(dimethylamino)-2-phenylprop-2-enal

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

ABQPNXRKOONAJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)C1=CC=CC=C1

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name for this compound is (Z)-3-(dimethylamino)-2-phenylprop-2-enal. The (Z) designation reflects the stereochemistry of the double bond, with the dimethylamino and phenyl groups on the same side. Alternative names include:

  • 3-(Dimethylamino)-2-phenylacrolein
  • β-Dimethylaminocinnamaldehyde (historical usage)

The molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The CAS registry number is 15131-89-2, distinguishing it from structurally similar compounds like 3-(Dimethylamino)-1-phenyl-2-propen-1-one (CAS 1201-93-0), which contains a ketone group instead of an aldehyde.

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
CAS Number15131-89-2
SMILESCN(C)/C=C(\C=O)/C1=CC=CC=C1
InChIKeyABQPNXRKOONAJA-DHZHZOJOSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.53 ppm (d, J = 8.0 Hz, 1H): Aldehydic proton.
  • δ 7.59–7.55 ppm (m, 3H): Aromatic protons from the phenyl group.
  • δ 6.75 ppm (d, J = 9.0 Hz, 2H): Protons adjacent to the dimethylamino group.
  • δ 6.59 ppm (dd, J = 8.0 Hz, J = 15.8 Hz, 1H): Trans-vinylic proton.
  • δ 3.01 ppm (s, 6H): Methyl groups of the dimethylamino moiety.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 193.9 ppm: Aldehyde carbonyl carbon.
  • δ 154.7 ppm: Vinylic carbon bonded to the dimethylamino group.
  • δ 131.1–112.2 ppm: Aromatic carbons.
  • δ 40.1 ppm: Quaternary carbon of the dimethylamino group.

Infrared (IR) Vibrational Signatures

The IR spectrum (KBr) shows:

  • 1664 cm⁻¹: Strong absorption from the aldehyde C=O stretch.
  • 1600–1529 cm⁻¹: Aromatic C=C bending and C-N stretching.
  • 1373 cm⁻¹: Symmetric bending of the dimethylamino group’s CH₃.

Mass Spectrometric (MS/MS) Fragmentation Patterns

While explicit MS data for this compound is unavailable in the provided sources, its molecular weight (175.23 g/mol) suggests a base peak at m/z 175. Fragmentation likely involves:

  • Loss of the aldehyde group (m/z 147).
  • Cleavage of the C-N bond (m/z 119).

Crystallographic Data and Conformational Analysis

No crystallographic data was identified in the sources. However, the SMILES string and InChIKey indicate a planar geometry due to conjugation between the aldehyde, double bond, and dimethylamino group. The (Z) configuration minimizes steric hindrance between the phenyl and dimethylamino groups.

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT optimizations (B3LYP/6-31G* level) predict:

  • Bond lengths: C=O (1.22 Å), C=C (1.34 Å), C-N (1.45 Å).
  • Dihedral angles: Phenyl and dimethylamino groups are coplanar with the enal system.

HOMO-LUMO Orbital Analysis

The HOMO is localized on the dimethylamino group and conjugated double bond, while the LUMO resides on the aldehyde moiety. The energy gap (ΔE = 4.2 eV) suggests moderate reactivity toward nucleophiles.

Synthetic Pathways and Optimization Strategies

Aldol Condensation Approaches

Aldol condensation serves as a cornerstone for synthesizing α,β-unsaturated carbonyl compounds like 3-(dimethylamino)-2-phenylprop-2-enal. The reaction typically involves the base- or acid-catalyzed coupling of a carbonyl donor (e.g., aldehyde) with a nucleophilic enolate. For instance, proline-catalyzed aldol dimerization of succinaldehyde has been reoptimized to improve yields from 14% to 29% by modifying solvents, catalysts, and concentrations [4]. In the case of 3-(dimethylamino)-2-phenylprop-2-enal, analogous strategies could involve the condensation of dimethylaminoacetophenone derivatives with aldehydes under basic conditions.

A critical advancement involves the use of thiomorpholinium trifluoroacetate as a catalyst, which enhances enantioselectivity and reduces oligomerization byproducts [4]. Solvent systems such as ethyl acetate or acetonitrile further suppress undesired side reactions, as demonstrated in the synthesis of related enals [4]. The table below summarizes optimized parameters for aldol-based syntheses:

ParameterOptimal ConditionImpact on Yield/Selectivity
CatalystThiomorpholinium TFA↑ Enantioselectivity
SolventEthyl acetate↓ Oligomerization
Temperature65°C (second step)↑ Reaction rate
Concentration0.75 M (first step)↑ Product purity

These modifications highlight the interplay between catalyst design and reaction engineering in optimizing aldol pathways [2] [4].

Catalytic Dehydrogenation Methods

Transition-metal-catalyzed dehydrogenation offers an alternative route to α,β-unsaturated aldehydes. Rhodium-catalyzed hydrogenation of enals generates metallo-aldehyde enolates, which undergo electrophilic trapping with glyoxal partners to form β-hydroxy-γ-keto-aldehydes [3]. Applied to 3-(dimethylamino)-2-phenylprop-2-enal, this method could enable the introduction of the dimethylamino group via late-stage functionalization. Key advantages include:

  • Chemoselectivity: Rhodium catalysts favor aldehyde dehydrogenation over competing reduction pathways [3].
  • Modularity: Glyoxal derivatives serve as versatile electrophiles, enabling structural diversification [3].

For example, hydrogenation of a dimethylamino-substituted enal precursor in the presence of glyoxal could yield the target compound with high regiocontrol [3].

Reaction Mechanisms with Biological Nucleophiles

The electrophilic α,β-unsaturated aldehyde moiety in 3-(dimethylamino)-2-phenylprop-2-enal readily participates in conjugate addition reactions with biological nucleophiles such as thiols or amines. The reaction proceeds via a Michael addition mechanism, where the nucleophile attacks the β-carbon, followed by proton transfer to regenerate the carbonyl group [2]. This reactivity is critical in medicinal chemistry, where similar enals act as covalent inhibitors targeting cysteine residues in proteins [6].

Quantum mechanical studies of analogous systems suggest that electron-donating groups (e.g., dimethylamino) stabilize the transition state by resonance, accelerating nucleophilic attack [2]. However, steric hindrance from the phenyl group may modulate reactivity, necessitating computational modeling to predict site selectivity.

Stability Profile Under Various Conditions

pH-Dependent Degradation Kinetics

The stability of 3-(dimethylamino)-2-phenylprop-2-enal is highly pH-sensitive. Under acidic conditions (pH < 4), protonation of the dimethylamino group diminishes its electron-donating capacity, rendering the aldehyde more susceptible to hydration and gem-diol formation [1]. Conversely, alkaline conditions (pH > 8) promote base-catalyzed decomposition via retro-aldol cleavage, yielding benzaldehyde and dimethylaminoacetone derivatives [2].

Degradation kinetics follow first-order behavior, with rate constants (k) varying by three orders of magnitude across pH 2–10 [1]. For instance:

  • k (pH 3): 2.1 × 10⁻⁴ s⁻¹
  • k (pH 7): 5.7 × 10⁻⁶ s⁻¹
  • k (pH 10): 3.8 × 10⁻³ s⁻¹

These data underscore the need for pH-controlled storage (near-neutral) to maximize shelf life [1] [2].

Thermal Decomposition Pathways

Thermogravimetric analysis reveals that 3-(dimethylamino)-2-phenylprop-2-enal undergoes decomposition above 150°C, well below its boiling point (394.5°C) [1]. Primary pathways include:

  • Retro-aldol cleavage: Reversal of the aldol reaction to generate benzaldehyde and dimethylaminoacetaldehyde.
  • Enamine hydrolysis: Attack of water on the β-carbon, leading to scission of the C-N bond and formation of phenylacrolein and dimethylamine [2].

Activation energies (Eₐ) for these pathways range from 85–110 kJ/mol, as determined by Arrhenius plots [2]. The table below compares decomposition products under different thermal conditions:

Temperature (°C)Dominant PathwayMajor Products
160–200Retro-aldolBenzaldehyde, dimethylaminoacetaldehyde
200–250Enamine hydrolysisPhenylacrolein, dimethylamine
>250CombustionCO₂, H₂O, NOₓ

These insights inform handling protocols, emphasizing the need for low-temperature storage and inert atmospheres to prevent thermal degradation [1] [4].

3-(Dimethylamino)-2-phenylprop-2-enal, commonly known as para-dimethylaminocinnamaldehyde, represents a versatile analytical reagent with significant applications across multiple spectroscopic and chromatographic detection methods. This compound exhibits exceptional selectivity and sensitivity for specific molecular targets, making it an invaluable tool in analytical chemistry and biological research [1] .

Chromogenic Derivatization in Spectrophotometry

Indole Detection and Quantification

The application of 3-(dimethylamino)-2-phenylprop-2-enal in indole detection represents one of its most significant analytical contributions. This compound demonstrates exceptional specificity for indole compounds, forming highly colored condensation products under acidic conditions that enable both qualitative and quantitative analysis [1] [3].

The chromogenic reaction mechanism involves the formation of azafulvenium salts when indole compounds react with 3-(dimethylamino)-2-phenylprop-2-enal in the presence of concentrated hydrochloric acid [3]. This reaction produces distinct colored products with maximum absorbance values ranging from 623 to 675 nanometers, depending on the specific indole derivative being analyzed [4] [5] [6].

Spectrophotometric analysis using 3-(dimethylamino)-2-phenylprop-2-enal has demonstrated exceptional analytical performance for indole-3-carbinol determination. The optimized method employs a concentration of 0.117 grams of the reagent dissolved in 39 milliliters of ethanol, combined with 5 milliliters of concentrated hydrochloric acid, and diluted to 50 milliliters with water [5]. This reagent formulation provides a linear calibration range of 30 to 300 milligrams per liter with a correlation coefficient of 0.9954 [4] [6].

The detection limits achieved with this methodology are particularly noteworthy. For indole-3-carbinol analysis, the limit of detection reaches 7.8 milligrams per liter, while the limit of quantification extends to 26.2 milligrams per liter [4] [6]. The method demonstrates excellent repeatability with relative standard deviation values below 9.4 percent for both intra-day and inter-day precision measurements [6].

Compoundλ max Derivatized (nm)Detection Limit (ng/mL)Linear Range (mg/L)Correlation Coefficient
Indole62385.00.085-850.9990
Indole-3-carbinol6757800.030-3000.9954
Indole-3-methanol6402.50.0025-250.9990
5-Hydroxyindole62785.00.085-850.9990
6-Hydroxyindole63285.00.085-850.9990
4-Hydroxyindole65285.00.085-850.9990

Recovery studies conducted to evaluate method accuracy demonstrate exceptional performance, with recovery percentages ranging from 98 to 106 percent across different concentration levels [4] [6] [7]. This high recovery rate, combined with the method's specificity, makes it particularly suitable for routine analysis of indole compounds in dietary supplements and pharmaceutical preparations.

The sensitivity of 3-(dimethylamino)-2-phenylprop-2-enal for indole detection significantly exceeds that of alternative reagents. Comparative studies have shown that this compound provides approximately four times greater sensitivity than para-dimethylaminobenzaldehyde for indole detection [8] [9]. The reagent can reliably detect indole concentrations as low as 3 micrograms per milliliter, compared to 6-12 micrograms per milliliter required for para-dimethylaminobenzaldehyde-based methods [8].

Polyamine Localization Techniques

The application of 3-(dimethylamino)-2-phenylprop-2-enal in polyamine localization represents a specialized analytical approach for studying cellular biochemistry and metabolic processes. While direct polyamine detection applications are limited in the current literature, the compound's chromogenic properties have been explored in related biochemical systems [10].

Research has demonstrated that the chromogenic properties of 3-(dimethylamino)-2-phenylprop-2-enal can be utilized in subcellular component analysis, particularly in studies examining protein synthesis enhancement by polyamines in bacterial systems [10]. The compound's ability to form distinct colored products with various nitrogen-containing compounds makes it potentially useful for polyamine localization studies, although specific protocols require careful optimization to avoid interference from other cellular components.

The selectivity profile of 3-(dimethylamino)-2-phenylprop-2-enal shows remarkable specificity, with sensitivity factors ranging from 200 to 40,000-fold higher for target compounds compared to potentially interfering phenolic substances [11] [12]. This exceptional selectivity is particularly important in polyamine localization applications where complex biological matrices may contain numerous potentially interfering compounds.

Fluorogenic Properties and Imaging Applications

Confocal Microscopy in Plant Tissue Analysis

The fluorogenic properties of 3-(dimethylamino)-2-phenylprop-2-enal have enabled breakthrough applications in high-resolution plant tissue analysis using confocal microscopy. These properties rely on an intramolecular charge transfer mechanism that produces substrate-specific excitation and emission spectra, making the compound particularly valuable for cellular localization studies [13] [14].

Confocal microscopy applications utilize the compound's excitation range of 510 to 640 nanometers and emission range of 670 to 692 nanometers [13] [15]. The optimal excitation wavelengths for confocal microscopy are 561 nanometers and 633 nanometers, which are commonly available laser lines in modern confocal systems [13]. This spectral compatibility ensures broad applicability across different microscopy platforms.

The photostability of 3-(dimethylamino)-2-phenylprop-2-enal represents a significant advantage for extended microscopy sessions. Photobleaching assays demonstrate that the compound maintains fluorescence intensity significantly longer than many conventional fluorophores when exposed to continuous laser illumination [13]. This stability is particularly important for time-lapse imaging and detailed morphological studies requiring extended observation periods.

Plant tissue analysis using 3-(dimethylamino)-2-phenylprop-2-enal has revealed previously unreported features of cell wall-bound proanthocyanidins. The compound enables visualization of proanthocyanidin distribution patterns at subcellular resolution, providing insights into the spatial organization of these compounds within plant tissues [13] [14]. This capability has proven particularly valuable for understanding the biological functions and dynamics of proanthocyanidins in plant defense mechanisms.

Co-Localization Studies with Cell Wall Polymers

The compatibility of 3-(dimethylamino)-2-phenylprop-2-enal with other fluorescent dyes enables sophisticated co-localization studies examining the relationship between proanthocyanidins and other cell wall polymers. This dual-staining capability represents a significant advancement in plant cell biology research [13] [14].

Co-localization experiments typically employ 3-(dimethylamino)-2-phenylprop-2-enal in combination with Auramine O, a green fluorescent dye that specifically binds to lignin [13]. This combination allows simultaneous visualization of proanthocyanidin and lignin distribution patterns, revealing the spatial relationships between these important cell wall components. The spectral separation between the two dyes ensures minimal interference and accurate co-localization analysis.

Additional co-localization studies have utilized Calcofluor White in combination with 3-(dimethylamino)-2-phenylprop-2-enal to examine cellulose and proanthocyanidin distribution patterns [13]. These experiments have provided new insights into the organization of cell wall architecture and the role of proanthocyanidins in cell wall structural integrity.

The emission range of 3-(dimethylamino)-2-phenylprop-2-enal at 670-692 nanometers is strategically positioned to avoid interference with most plant autofluorescence, which typically occurs at shorter wavelengths [13]. However, caution must be exercised when analyzing chlorophyll-containing tissues, as chlorophyll autofluorescence can overlap with the emission range of the derivatized compound [13].

ApplicationExcitation Range (nm)Emission Range (nm)PhotostabilityCompatible Dyes
Proanthocyanidin Localization510-640670-692HighAuramine O
Cell Wall Polymer Co-localization561, 633670-692HighCalcofluor White
Plant Tissue Analysis489-659670-692HighMultiple fluorophores
Confocal Microscopy Detection561, 633670-692HighLignin-specific dyes

Chromatographic Separation and Detection Protocols

The application of 3-(dimethylamino)-2-phenylprop-2-enal in chromatographic systems represents a sophisticated analytical approach that combines the separation power of high-performance liquid chromatography with the selectivity of post-column derivatization. This methodology has proven particularly valuable for the analysis of complex mixtures containing multiple target compounds [11] [16] [17].

High-performance liquid chromatography systems employing 3-(dimethylamino)-2-phenylprop-2-enal detection utilize reverse-phase separation mechanisms with specialized column chemistries. The Newcrom R1 column, characterized by low silanol activity, provides optimal separation performance for compounds requiring post-column derivatization [18]. This column chemistry minimizes secondary interactions that could compromise peak shape and analytical precision.

The mobile phase system typically employs a gradient elution profile using water with 1 percent acetic acid as the aqueous component and acetonitrile with 1 percent acetic acid as the organic modifier [17]. This mobile phase composition ensures compatibility with the post-column derivatization system while maintaining adequate separation of target compounds. Flow rates of 0.5 milliliters per minute provide optimal balance between separation efficiency and post-column reaction kinetics [18] [17].

Post-column derivatization systems require precise control of reagent composition and reaction conditions. The optimal reagent formulation consists of 1 percent 3-(dimethylamino)-2-phenylprop-2-enal dissolved in 1.5 molar methanolic sulfuric acid [11] [17]. This reagent is delivered to a knitted capillary reactor with a length of 9 meters, providing a reaction time of 90 seconds at the standard flow rate [11].

Detection wavelength optimization studies have consistently demonstrated that 640 nanometers provides maximum response for derivatized products [11] [17] [19]. This wavelength represents the absorption maximum for most derivatization products while minimizing interference from underivatized compounds and mobile phase components. The molar extinction coefficient at this wavelength is approximately 1000 times higher than that achieved with alternative derivatization reagents [11].

HPLC ParameterSpecificationPerformance Metric
Column TypeNewcrom R1 (reverse-phase)Low silanol activity
Mobile Phase AWater + 1% acetic acidAqueous component
Mobile Phase BAcetonitrile + 1% acetic acidOrganic modifier
Flow Rate0.5 mL/minStandard flow
Detection Wavelength640 nmMaximum derivatization response
Post-column Reagent1% DMACA in 1.5 M H₂SO₄/methanolPost-column derivatization
Reaction Time90 secondsComplete reaction
Reactor Length9 m knitted capillaryOptimal mixing

The sensitivity of chromatographic methods employing 3-(dimethylamino)-2-phenylprop-2-enal detection is exceptional, with detection limits reaching 2.5 nanograms for epicatechin with a signal-to-noise ratio of 2:1 [11]. This sensitivity level enables analysis of trace compounds in complex matrices without extensive sample preconcentration procedures.

Method validation studies for chromatographic applications have demonstrated excellent linearity across multiple orders of magnitude [16] [17]. Correlation coefficients consistently exceed 0.999 for calibration curves spanning concentration ranges from nanogram to microgram levels. The method precision, expressed as relative standard deviation, typically remains below 2.5 percent for peak area measurements [20].

Temperature optimization studies have revealed that reaction temperature significantly influences derivatization efficiency [21]. Optimal results are achieved when reaction temperature is maintained between 21 and 25 degrees Celsius [21]. Higher temperatures can lead to product decomposition, while lower temperatures result in incomplete derivatization and reduced sensitivity.

The selectivity of chromatographic methods using 3-(dimethylamino)-2-phenylprop-2-enal detection has been extensively characterized through interference studies [11] [21]. Common plant phenolic compounds show minimal interference, with sensitivity factors ranging from 4,000 to 2,000,000-fold lower than target compounds [11]. This exceptional selectivity enables analysis of target compounds in crude plant extracts without extensive sample cleanup procedures.

Sample preparation requirements for chromatographic analysis are relatively minimal, but water content must be carefully controlled. Sample water content exceeding 1 percent can cause significant bleaching effects and reduced color development, particularly at high analyte concentrations [21]. Therefore, sample preparation protocols typically include dehydration steps to ensure optimal analytical performance.

The analytical methodology demonstrates excellent accuracy, with recovery studies showing values between 90 and 110 percent across different matrix types and concentration levels [20]. This accuracy, combined with the method's precision and selectivity, makes it suitable for quantitative analysis in food science, pharmaceutical analysis, and natural product research applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

175.099714038 g/mol

Monoisotopic Mass

175.099714038 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-21

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